molecular formula C5H10ClN3O2 B3257094 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride CAS No. 283161-81-9

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride

Cat. No. B3257094
Key on ui cas rn: 283161-81-9
M. Wt: 179.6 g/mol
InChI Key: LJASQKBFGSEPOV-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

(2-Aminoethyl)-carbamic acid tert-butyl ester (14.4 g, 90 mmol) was dissolved in DCM (100 mL) and was treated with a solution of isocyanatoacetic acid ethyl ester (11.6 g. 90 mmol) in DCM (100 mL) added dropwise over 30 min. The resulting solution was stirred for 1 h and concentrated to give a pale gum. Aqueous 5N HCl (250 mL) was added and the mixture stirred until dissolved. The resulting solution was heated at 100° C. for 16 h, concentrated, water (250 mL) was added and the solution again concentrated to give a solid. Ethanol (100 mL) was added and the mixture was again concentrated. Ethanol (150 mL) was added and the mixture stirred for 16 h to give the product as a fine white powder which was collected by filtration. Yield=14.7 g, 91%. MS (M+H)+ 144.
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH2:10])(C)(C)C.C(OC(=O)[CH2:16][N:17]=[C:18]=[O:19])C.[ClH:21].C(O)C>C(Cl)Cl>[ClH:21].[NH2:10][CH2:9][CH2:8][N:7]1[C:6](=[O:11])[CH2:16][NH:17][C:18]1=[O:19] |f:5.6|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)OC(CN=C=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale gum
STIRRING
Type
STIRRING
Details
the mixture stirred
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
water (250 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution again concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated
ADDITION
Type
ADDITION
Details
Ethanol (150 mL) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCCN1C(NCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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